2,6-Dibromobenzenesulfonyl chloride
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Overview
Description
2,6-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a crystalline powder that appears off-white to faint yellow in color . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often react with amines, alcohols, and phenols .
Mode of Action
Generally, sulfonyl chlorides, like 2,6-Dibromobenzenesulfonyl chloride, are electrophilic and can react with nucleophiles such as amines, alcohols, and phenols .
Biochemical Pathways
Sulfonyl chlorides are often used in the synthesis of sulfonamides, which can inhibit certain enzymes and disrupt metabolic pathways .
Result of Action
Sulfonyl chlorides are generally reactive and can modify biological molecules, potentially leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of nucleophiles can affect its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl chloride groups can react with amines to form sulfonamides, which are important in many biochemical reactions .
Cellular Effects
Chloride ions play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential and regulating the water secretion in epithelial tissues .
Molecular Mechanism
Benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution . These reactions involve the formation of a resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Metabolic Pathways
It is known that chloride ions are involved in various metabolic processes .
Transport and Distribution
Chloride ions are known to be transported by various transporters and channels .
Subcellular Localization
Chloride ions are known to be present in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromobenzenesulfonyl chloride can be synthesized starting from 2,6-dibromobenzene. The synthetic route involves several steps, including acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and sulfur dioxide for sulfonylation .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and efficient reaction conditions to ensure a high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sulfur dioxide, and various nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl esters, and other derivatives that are useful in pharmaceutical and agrochemical applications .
Scientific Research Applications
2,6-Dibromobenzenesulfonyl chloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzenesulfonyl chloride: Similar in structure but with bromine atoms at different positions on the benzene ring.
2-Bromobenzenesulfonyl chloride: Contains only one bromine atom and has different reactivity and applications.
Uniqueness
2,6-Dibromobenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of complex molecules with specific biological activities .
Biological Activity
2,6-Dibromobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their roles as antibacterial agents, protease inhibitors, and in various therapeutic applications. Understanding the biological activity of this compound is crucial for its application in drug design and development.
This compound has the molecular formula C₆H₄Br₂ClO₂S. Its structure features two bromine atoms and a sulfonyl chloride functional group attached to a benzene ring. This configuration allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamides.
Antibacterial Activity
Sulfonamides, including derivatives of this compound, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria.
- Case Study : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus. Among these, compounds derived from this compound exhibited significant inhibition zones, with some showing a minimum inhibitory concentration (MIC) as low as 15.63 µg/mL .
Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
DS2 | 36.6 | 15.63 |
DS1 | 30.0 | 25.00 |
DS3 | 28.5 | 30.00 |
The mechanism through which sulfonamides exert their antibacterial effects involves competitive inhibition of DHFR. This enzyme is vital for synthesizing nucleic acids and amino acids in bacteria. By inhibiting this enzyme, sulfonamides effectively halt bacterial growth and replication .
- Inhibition Studies : In vitro studies demonstrated that certain derivatives of this compound achieved up to 75% inhibition of DHFR activity, comparable to standard inhibitors like trimethoprim .
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide compounds is significantly influenced by their structural features. Variations in substituents on the aromatic rings can modulate their potency and selectivity.
- Research Findings : A study analyzed the structure-activity relationships of substituted arylsulphonamides as inhibitors of perforin-mediated lysis in immune cells. It was found that specific substitutions on the benzene ring enhanced their inhibitory effects on perforin, indicating that careful modification of the sulfonamide structure can lead to improved biological activity .
Applications in Drug Design
The unique properties of this compound make it a valuable scaffold in drug development:
- Antimicrobial Agents : Its derivatives are being explored as new antimicrobial agents due to their effective inhibition of bacterial enzymes.
- Protease Inhibitors : Compounds based on this structure have shown promise as protease inhibitors, which are essential in treating viral infections like HIV/AIDS .
Properties
IUPAC Name |
2,6-dibromobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIGRXUBVKVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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